Isoquinolinium, 2-ethyl-, iodide

Description

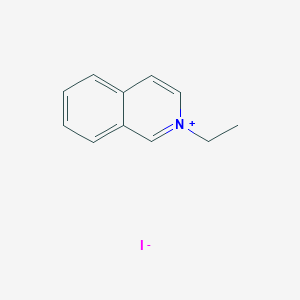

Isoquinolinium, 2-ethyl-, iodide is a quaternary ammonium salt derived from the isoquinoline heterocycle. The compound features an ethyl group at the 2-position of the isoquinoline ring, with iodide as the counterion. Such salts are typically synthesized via alkylation of isoquinoline using alkyl halides (e.g., iodoethane) in aprotic solvents like tetrahydrofuran (THF) .

Key inferred properties (based on structural analogs):

- Molecular formula: Likely $ \text{C}{11}\text{H}{12}\text{N}^+ \cdot \text{I}^- $.

- Molecular weight: ~285.13 g/mol (estimated from 2-methylisoquinolinium iodide, $ \text{C}{10}\text{H}{10}\text{N}^+ \cdot \text{I}^- $, MW 271.10 g/mol ).

- Applications: Used in organic synthesis, catalysis, and as intermediates for dyes or bioactive molecules .

Properties

IUPAC Name |

2-ethylisoquinolin-2-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N.HI/c1-2-12-8-7-10-5-3-4-6-11(10)9-12;/h3-9H,2H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXJIDNUDPMUBP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC2=CC=CC=C2C=C1.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385124 | |

| Record name | Isoquinolinium, 2-ethyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53854-49-2 | |

| Record name | Isoquinolinium, 2-ethyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolinium, 2-ethyl-, iodide typically involves the quaternization of isoquinoline with ethyl iodide. This reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in isoquinoline attacks the ethyl iodide, resulting in the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-ethyl-, iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Oxidation and Reduction: Isoquinolinium derivatives can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Cycloaddition Reactions: Isoquinolinium salts can participate in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include halides, thiolates, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiolate can yield a thioether derivative, while oxidation can produce an N-oxide.

Scientific Research Applications

Isoquinolinium, 2-ethyl-, iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex polycyclic structures.

Biology: The compound has been studied for its potential as a biological probe and its interactions with biomolecules.

Medicine: Isoquinolinium derivatives have shown promise in medicinal chemistry, particularly as potential anticancer and antimicrobial agents.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of isoquinolinium, 2-ethyl-, iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows the compound to interact with negatively charged sites on biomolecules, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

2-Methylisoquinolinium Iodide (CAS 3947-77-1)

- Structure : Methyl group at the 2-position.

- Molecular formula : $ \text{C}{10}\text{H}{10}\text{N}^+ \cdot \text{I}^- $; MW 271.10 g/mol .

- Synthesis: Reacting isoquinoline with iodomethane in THF yields 76% product as a pale yellow powder .

- Higher molecular weight (285 vs. 271 g/mol) may influence solubility and crystallization behavior.

6,7-Dimethoxy-2-Methyl-3,4-Dihydroisoquinolinium Iodide (CAS 30045-07-9)

- Structure : Methyl at 2-position, methoxy groups at 6,7-positions, and a partially saturated ring (3,4-dihydro).

- Molecular formula: $ \text{C}{12}\text{H}{16}\text{NO}_2^+ \cdot \text{I}^- $; MW 333.17 g/mol .

- Key Differences: Methoxy groups enhance electron density on the aromatic ring, increasing nucleophilicity.

N-Cyanomethylisoquinolinium Derivatives

- Structure: Cyanomethyl substituent at the nitrogen.

- Reactivity : Used in tandem [3+2] cycloaddition reactions at C-1 and C-3 positions, forming complex spirocyclic compounds .

- Key Differences: The cyanomethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating ethyl group in 2-ethyl derivatives. Applications in medicinal chemistry due to spirocyclic frameworks .

Physical Properties

- Melting Points: 2-Methylisoquinolinium iodide: Not explicitly reported, but similar quaternary salts (e.g., 2f in ) melt at 233–235°C. 2-Ethyl variant likely has a lower melting point due to increased alkyl chain flexibility.

- Solubility : Quaternary iodides are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water due to large iodide counterions .

Q & A

Q. What ethical guidelines apply to reporting synthetic methodologies for Isoquinolinium salts?

- Methodological Answer : Disclose all modifications to published procedures (e.g., solvent substitutions, scaled reactions). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChemRxiv or Zenodo. Cite prior work on analogous quaternization reactions to avoid plagiarism .

Q. How can researchers enhance the reproducibility of studies involving this compound?

- Methodological Answer :

- Detailed Protocols : Specify equipment models (e.g., Bruker NMR vs. Jeol), software versions (e.g., Gaussian 16), and calibration standards.

- Open Data : Share raw spectra, chromatograms, and computational outputs in supplemental archives.

- Collaborative Validation : Partner with independent labs to verify key findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.